molecular formula C3H24N5O9P3 B15179050 Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate CAS No. 94021-27-9

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate

Cat. No.: B15179050
CAS No.: 94021-27-9
M. Wt: 367.17 g/mol
InChI Key: DYAGPABPDGVONC-UHFFFAOYSA-N
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Description

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate (CAS RN: 94021-27-9; molecular formula: C₃H₁₀N₂O₉P₃; average mass: 311.04 g/mol) is the ammonium salt of nitrilotris(methylene) trisphosphonic acid (NTMP) . Structurally, it features a central nitrogen atom linked to three methylene-phosphonate groups (–CH₂PO₃H), with four ammonium counterions balancing the charge . This compound is widely utilized in industrial water treatment as a chelating agent, antiscalant, and corrosion inhibitor due to its strong affinity for metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ . Its high water solubility (≥1000 mg/mL at 25°C) and thermal stability (decomposition >210°C) make it suitable for harsh industrial conditions .

Properties

CAS No.

94021-27-9

Molecular Formula

C3H24N5O9P3

Molecular Weight

367.17 g/mol

IUPAC Name

tetraazanium;[bis(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C3H12NO9P3.4H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);4*1H3

InChI Key

DYAGPABPDGVONC-UHFFFAOYSA-N

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+]

Related CAS

6419-19-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Nitrilotris(methylene)triphosphonic acid+4NH4OHTetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate+2H2O\text{Nitrilotris(methylene)triphosphonic acid} + 4 \text{NH}_4\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Nitrilotris(methylene)triphosphonic acid+4NH4​OH→Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate+2H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The phosphonate groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state phosphonates.

Scientific Research Applications

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a chelating agent and a stabilizer for various chemical reactions.

    Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

    Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions and stabilize various chemical species. The compound interacts with molecular targets through its phosphonate groups, which can form strong bonds with metal ions and other reactive species. This interaction helps in stabilizing the chemical environment and preventing unwanted reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Key phosphonate analogs include:

Nitrilotris(methylene) Trisphosphonic Acid (NTMP; CAS RN: 6419-19-8): The parent acid form (C₃H₁₂NO₉P₃; molecular weight: 299.05 g/mol) lacks ammonium counterions, resulting in lower solubility in neutral pH compared to its salts .

Tetrasodium [Nitrilotris(methylene)]trisphosphonate (CAS RN: 7237-83-4): With sodium counterions (C₃H₁₂NNa₄O₉P₃), this salt exhibits higher alkalinity tolerance, making it preferable in high-pH boiler water systems .

1-Hydroxyethane-1,1-diphosphonic Acid (HEDP; CAS RN: 2809-21-4): A simpler diphosphonate (C₂H₈O₇P₂) with two phosphonate groups attached to a central carbon. It shows moderate chelation capacity but superior stability in oxidizing environments compared to NTMP derivatives .

Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP; CAS RN: 1429-50-1): Contains four phosphonate groups linked via ethylenediamine (C₆H₂₄N₂O₁₂P₄). This structure enhances its ability to chelate transition metals like Cu²⁺ and Zn²⁺, but it has lower thermal stability than NTMP salts .

Performance Metrics

Property Tetraammonium NTMP Tetrasodium NTMP HEDP EDTMP
Molecular Weight (g/mol) 311.04 430.94 206.03 436.10
Chelation Capacity High (3 phosphonates) High (3 phosphonates) Moderate (2 phosphonates) Very High (4 phosphonates)
pH Stability 2–12 5–14 1–14 2–10
Thermal Stability (°C) >210 >200 >200 ~180
Primary Applications Cooling water systems Boiler water Detergents, oilfields Textile bleaching
References

Environmental and Industrial Considerations

  • Biodegradability: NTMP derivatives are recalcitrant to microbial degradation, necessitating advanced oxidation processes for removal .
  • Regulatory Status: Tetraammonium NTMP is registered under EINECS 301-421-5, with strict guidelines for discharge due to phosphorus content .

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